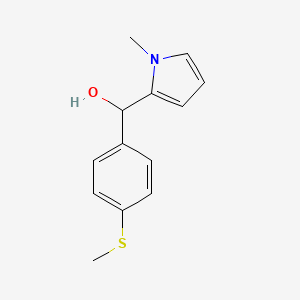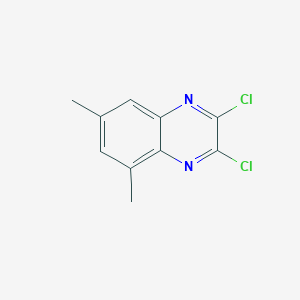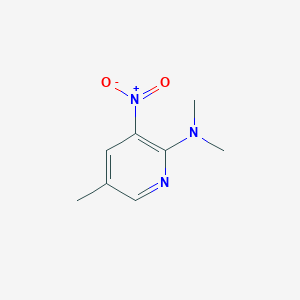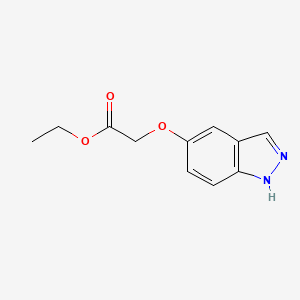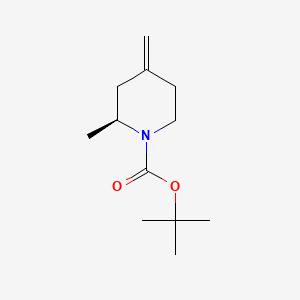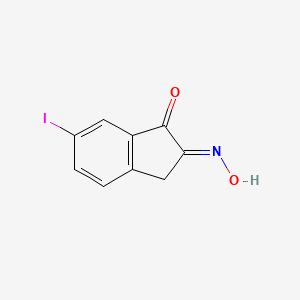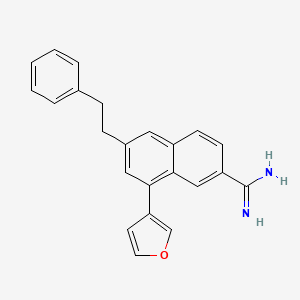
8-(Furan-3-yl)-6-(2-phenylethyl)naphthalene-2-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Furan-3-yl)-6-(2-phenylethyl)naphthalene-2-carboximidamide is an organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Furan-3-yl)-6-(2-phenylethyl)naphthalene-2-carboximidamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the naphthalene core: This can be achieved through a Friedel-Crafts alkylation or acylation reaction.
Introduction of the furan ring: This step may involve a cross-coupling reaction such as Suzuki or Stille coupling.
Attachment of the phenylethyl group: This can be done through a Grignard reaction or a similar organometallic reaction.
Formation of the carboximidamide group: This step might involve the reaction of a nitrile with an amine under acidic or basic conditions.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
化学反応の分析
Types of Reactions
8-(Furan-3-yl)-6-(2-phenylethyl)naphthalene-2-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone.
Reduction: The carboximidamide group can be reduced to form an amine.
Substitution: The phenylethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and strong bases (e.g., sodium hydride) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield a furanone, while reduction of the carboximidamide group could produce an amine.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the production of advanced materials or as a catalyst in organic reactions.
作用機序
The mechanism of action of 8-(Furan-3-yl)-6-(2-phenylethyl)naphthalene-2-carboximidamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
類似化合物との比較
Similar Compounds
8-(Furan-3-yl)naphthalene-2-carboximidamide: Lacks the phenylethyl group.
6-(2-Phenylethyl)naphthalene-2-carboximidamide: Lacks the furan ring.
8-(Furan-3-yl)-naphthalene-2-carboxamide: Has a carboxamide group instead of a carboximidamide group.
Uniqueness
8-(Furan-3-yl)-6-(2-phenylethyl)naphthalene-2-carboximidamide is unique due to the presence of both the furan ring and the phenylethyl group, which can impart distinct chemical and biological properties. This combination of functional groups can influence the compound’s reactivity, binding affinity, and overall stability.
特性
CAS番号 |
823236-34-6 |
|---|---|
分子式 |
C23H20N2O |
分子量 |
340.4 g/mol |
IUPAC名 |
8-(furan-3-yl)-6-(2-phenylethyl)naphthalene-2-carboximidamide |
InChI |
InChI=1S/C23H20N2O/c24-23(25)19-9-8-18-12-17(7-6-16-4-2-1-3-5-16)13-21(22(18)14-19)20-10-11-26-15-20/h1-5,8-15H,6-7H2,(H3,24,25) |
InChIキー |
SEMRDESNSNIQCH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCC2=CC(=C3C=C(C=CC3=C2)C(=N)N)C4=COC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


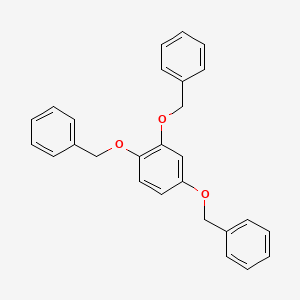


![[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-YL]methanol](/img/structure/B13913523.png)
![Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13913530.png)
